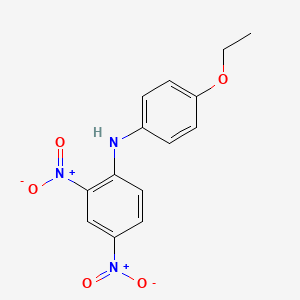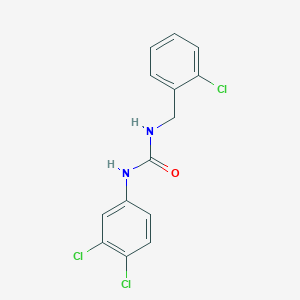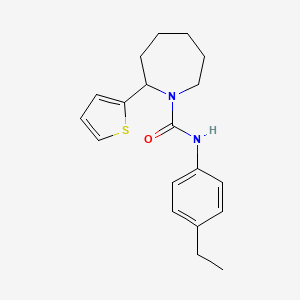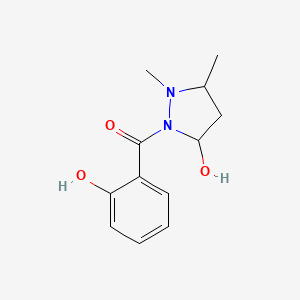![molecular formula C17H20O3 B5127854 4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the action of certain natural chemicals in the body, such as adrenaline, thereby reducing the heart rate and blood pressure. Bisoprolol is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in the amount of oxygen the heart needs and an improvement in the heart's ability to pump blood.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It reduces the production of renin, a hormone that regulates blood pressure, and lowers the levels of adrenaline and noradrenaline, which are responsible for the "fight or flight" response. This compound also improves the function of the endothelium, the inner lining of blood vessels, which helps to reduce inflammation and improve blood flow.
Advantages and Limitations for Lab Experiments
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene has several advantages for use in laboratory experiments. It is a well-studied medication with a known mechanism of action, making it a valuable tool for investigating cardiovascular diseases. This compound is also readily available and relatively inexpensive, making it accessible for use in a wide range of experiments.
However, there are also limitations to the use of this compound in laboratory experiments. Its effects on the body are complex and can vary depending on the dose and the individual's physiology. This compound can also interact with other medications and substances, which can complicate experimental results.
Future Directions
There are several future directions for research on 4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene. One area of interest is the use of this compound in combination with other medications to improve outcomes in patients with heart failure. Another area of research is the use of this compound in the treatment of other cardiovascular diseases, such as atrial fibrillation and coronary artery disease. Additionally, there is interest in investigating the potential use of this compound in the prevention of cardiovascular disease in high-risk populations.
Synthesis Methods
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene can be synthesized through a multistep process that involves the condensation of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 1,2-dimethylbenzene using a Friedel-Crafts reaction to produce this compound.
Scientific Research Applications
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene has been extensively studied for its effectiveness in treating cardiovascular diseases. It has been shown to reduce the risk of mortality and hospitalization in patients with heart failure, as well as lower blood pressure in patients with hypertension. This compound has also been studied in combination with other medications to improve outcomes in patients with heart failure.
properties
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-13-8-9-15(12-14(13)2)19-10-11-20-17-7-5-4-6-16(17)18-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNDVFWGMNXSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)


![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)
![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)


![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)



![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)